molecular formula C9H6Cl2N2O B1271849 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole CAS No. 50737-32-1

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B1271849
CAS No.: 50737-32-1
M. Wt: 229.06 g/mol
InChI Key: PUZWQESMXKKSGC-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a 2-chlorophenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce alcohol derivatives.

Scientific Research Applications

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit antimicrobial, antifungal, or anticancer activities.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe in biological studies to understand the interactions of oxadiazole derivatives with biological targets.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl and 2-chlorophenyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenyl-1,2,4-oxadiazole: Lacks the chloromethyl group, which may affect its reactivity and applications.

    5-Methyl-3-(2-chlorophenyl)-1,2,4-oxadiazole: Contains a methyl group instead of a chloromethyl group, leading to different chemical properties.

    3-(2-Chlorophenyl)-1,2,4-oxadiazole: Lacks the chloromethyl group, which may result in different biological activities.

Uniqueness

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and 2-chlorophenyl groups. These functional groups contribute to its distinct chemical reactivity and potential applications in various fields. The combination of these groups in the oxadiazole ring enhances its versatility as a building block for the synthesis of diverse compounds with tailored properties.

Properties

IUPAC Name

5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(13-14-8)6-3-1-2-4-7(6)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZWQESMXKKSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368858
Record name 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50737-32-1
Record name 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the spatial arrangement of the benzene and oxadiazole rings in 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole?

A1: The benzene and oxadiazole rings in this compound are not coplanar. The dihedral angle between these two rings is 12.40 (19)°. [] This non-planar arrangement could influence the molecule's interactions with other molecules.

Q2: What types of intermolecular interactions are observed in the crystal structure of this compound?

A2: The crystal structure of this compound exhibits both intramolecular and intermolecular C—H⋯N interactions. [] These weak hydrogen bonds contribute to the overall packing and stability of the molecule within the crystal lattice.

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